1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol
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Overview
Description
1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol is an organic compound with the molecular formula C12H13F3O3 and a molecular weight of 262.228. This compound features a trifluoromethyl group, an oxirane ring, and a phenyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with an appropriate epoxide precursor under controlled conditions. The reaction conditions often include the use of a base catalyst and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo ring-opening reactions, while the trifluoromethyl group can participate in various chemical transformations. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler analog with similar trifluoromethyl and hydroxyl groups.
1,1,1-Trifluoro-2-phenylpropan-2-ol: Contains a phenyl group but lacks the oxirane ring.
Properties
IUPAC Name |
1,1,1-trifluoro-2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-11(16,12(13,14)15)8-2-4-9(5-3-8)17-6-10-7-18-10/h2-5,10,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXZELZTWRRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2CO2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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